PKG Substrate

Description

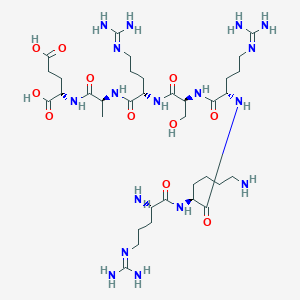

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67N17O11/c1-18(26(56)51-23(32(62)63)11-12-25(54)55)47-28(58)21(9-5-15-45-34(40)41)50-31(61)24(17-53)52-30(60)22(10-6-16-46-35(42)43)49-29(59)20(8-2-3-13-36)48-27(57)19(37)7-4-14-44-33(38)39/h18-24,53H,2-17,36-37H2,1H3,(H,47,58)(H,48,57)(H,49,59)(H,50,61)(H,51,56)(H,52,60)(H,54,55)(H,62,63)(H4,38,39,44)(H4,40,41,45)(H4,42,43,46)/t18-,19-,20-,21-,22-,23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKSYBQAXBWINI-LQDRYOBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67N17O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724232 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

902.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81187-14-6 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Decoding the Specificity of cGMP-Dependent Protein Kinase (PKG): A Technical Guide to Substrate Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the consensus sequence for substrate phosphorylation by cGMP-dependent protein kinase (PKG). Understanding the molecular determinants of PKG substrate recognition is crucial for elucidating its role in various physiological processes and for the development of targeted therapeutics. This document details the consensus phosphorylation motifs for PKG isoforms, presents quantitative data on substrate phosphorylation, outlines key experimental protocols, and provides visual representations of relevant signaling pathways and experimental workflows.

The Consensus Sequence for this compound Phosphorylation

Cyclic GMP-dependent protein kinase (PKG) is a serine/threonine kinase that plays a pivotal role in various cellular functions, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. The specificity of PKG is largely determined by the amino acid sequence surrounding the target serine or threonine residue. While there is some overlap with the consensus sequence of other AGC kinases like PKA, distinct features define the substrate preference of PKG isoforms.

The general consensus motif for PKG-catalyzed phosphorylation involves the presence of basic amino acid residues, particularly arginine (Arg or R), N-terminal to the phosphorylation site (Ser/Thr). However, the stringency and specific requirements of this motif differ between the two major isoforms, PKGI and PKGII.

PKGI Isoform: The PKGI isoform exhibits a strong preference for substrates containing a motif of R/K-R/K-X-S/T- , where R is arginine, K is lysine, X is any amino acid, and S/T is the phosphorylated serine or threonine. The presence of basic residues at positions -2 and -3 relative to the phosphorylation site is a key determinant of substrate recognition. An "ideal" sequence for a PKGI phosphorylation site is often cited as (R/K)2–3-X-S/T .

PKGII Isoform: The PKGII isoform shows a preference for peptides with a higher density of positively charged amino acids on the N-terminal side of the phosphorylation site. Its consensus motif is broader and can be represented as G/R/K-X-K/G/R-X-R/K-R/K-X-S/T . This suggests that while basic residues are important, their specific positioning might be more flexible compared to PKGI.

It is important to note that while these consensus sequences provide a valuable framework for predicting potential PKG substrates, the primary sequence alone is not the sole determinant of phosphorylation. The three-dimensional structure of the substrate protein and the presence of docking sites that facilitate the interaction between PKG and its substrate also play crucial roles.

Quantitative Analysis of this compound Phosphorylation

The efficiency of PKG-mediated phosphorylation can be quantified by determining the kinetic parameters, Michaelis constant (Km), and maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax reflects a faster rate of phosphorylation. The following table summarizes the kinetic data for the phosphorylation of various peptide substrates by PKG.

| Substrate/Peptide Sequence | PKG Isoform | Km (µM) | Vmax (µmol/min/mg) | Reference |

| RKRSRAE | Bovine lung PKG | 7.9 | 15.8 | J. Biol. Chem. 254 (1979), 2658-2661 |

| GRTGRRSI | Bovine lung PKG | 16 | 29 | J. Biol. Chem. 254 (1979), 2658-2661 |

| RKISASE (from PDE5) | PKGI | ~1.6 | Not specified | Proc. Natl. Acad. Sci. U.S.A. 87 (1990), 9310-9314 |

| LRKVSKQE (from VASP) | PKGI | Not specified | Not specified | J. Biol. Chem. 269 (1994), 12672-12676 |

| G-substrate | Cerebellar PKG | 25 | Not specified | J. Biol. Chem. 256 (1981), 2790-2795 |

Key Experimental Protocols

The determination of PKG consensus sequences and the validation of its substrates rely on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key experiments.

In Vitro PKG Kinase Assay Using γ-³²P-ATP

This assay is a standard method for measuring the activity of PKG and quantifying the phosphorylation of a specific substrate.

Materials:

-

Purified recombinant PKG enzyme

-

Peptide or protein substrate

-

Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

cGMP (for activation of PKG)

-

ATP solution

-

[γ-³²P]ATP (radiolabeled ATP)

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, the desired concentration of the peptide or protein substrate, and cGMP (typically 1-10 µM for maximal activation).

-

Initiate Reaction: Start the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to the reaction mixture. The final ATP concentration is typically in the range of 100-200 µM. The reaction is initiated by the addition of the purified PKG enzyme.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction and Spotting: Terminate the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper. The basic peptide substrate will bind to the negatively charged paper, while the unreacted [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.

-

Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter.

-

Data Analysis: Calculate the amount of phosphate incorporated into the substrate based on the specific activity of the [γ-³²P]ATP. For kinetic analysis, perform the assay with varying substrate concentrations to determine Km and Vmax.

Peptide Library Screening for Consensus Sequence Determination

This high-throughput method allows for the unbiased determination of the optimal phosphorylation motif for a kinase.

Materials:

-

Peptide library (a collection of peptides with randomized amino acids at specific positions around a central serine or threonine)

-

Purified recombinant PKG enzyme

-

Kinase reaction buffer

-

cGMP

-

[γ-³²P]ATP

-

Method for peptide separation and sequencing (e.g., Edman degradation or mass spectrometry)

Methodology:

-

Phosphorylation of the Library: Incubate the entire peptide library with purified PKG in the presence of cGMP and [γ-³²P]ATP under conditions that ensure a low level of phosphorylation (to focus on the best substrates).

-

Separation of Phosphorylated Peptides: Separate the phosphorylated peptides from the unphosphorylated peptides. This can be achieved using techniques like affinity chromatography with a phosphopeptide-binding resin.

-

Sequence Analysis: Determine the amino acid sequence of the enriched phosphorylated peptides. This is typically done by automated Edman degradation, where the radioactivity released at each cycle corresponds to the position of the phosphorylated residue, and the preceding residues reveal the consensus sequence. Alternatively, mass spectrometry can be used for sequencing.

-

Consensus Motif Generation: Align the sequences of the highly phosphorylated peptides to identify the preferred amino acids at each position relative to the phosphorylation site, thereby defining the consensus sequence.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving PKG and a typical experimental workflow for identifying its consensus sequence.

Caption: The Nitric Oxide (NO)/cGMP/PKG signaling pathway.

Caption: Workflow for determining the PKG consensus sequence.

role of PKG substrates in smooth muscle relaxation

An In-depth Technical Guide on the Core Role of PKG Substrates in Smooth Muscle Relaxation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The relaxation of smooth muscle is a critical physiological process, fundamental to the regulation of vascular tone, gastrointestinal motility, and airway resistance. A key signaling pathway governing this process is initiated by nitric oxide (NO) and natriuretic peptides, which elevate intracellular levels of cyclic guanosine monophosphate (cGMP).[1][2][3] The primary intracellular effector of cGMP in smooth muscle cells is the cGMP-dependent protein kinase (PKG).[1][3][4] PKG-mediated phosphorylation of a diverse array of substrate proteins culminates in a decrease in intracellular calcium concentration ([Ca²⁺]i) and a reduction in the sensitivity of the contractile apparatus to Ca²⁺, collectively promoting relaxation.[1][4][5] This technical guide provides a comprehensive overview of the core PKG substrates involved in smooth muscle relaxation, their signaling pathways, quantitative data from key studies, and the experimental protocols used to elucidate their function.

Core Signaling Pathways of PKG-Mediated Smooth Muscle Relaxation

PKG orchestrates smooth muscle relaxation through three primary mechanisms: (1) decreasing global intracellular Ca²⁺ concentration, (2) reducing the Ca²⁺ sensitivity of the contractile machinery, and (3) potentially modulating the thin filament.[1][4] These effects are achieved through the phosphorylation of several key substrates.

Regulation of Intracellular Calcium ([Ca²⁺]i)

A major contributor to smooth muscle relaxation is the PKG-mediated reduction of cytosolic Ca²⁺ levels. This is accomplished by inhibiting Ca²⁺ influx from the extracellular space and suppressing Ca²⁺ release from intracellular stores like the sarcoplasmic reticulum (SR).

IRAG is a key substrate that links the cGMP/PKG pathway to the regulation of Ca²⁺ release from the SR.[6][7][8][9] PKG Iβ specifically interacts with and phosphorylates IRAG, which is associated with the type I inositol 1,4,5-trisphosphate receptor (IP₃RI).[6][9][10] This phosphorylation event inhibits IP₃-mediated Ca²⁺ release from the SR, a common pathway activated by vasoconstrictors.[5][10][11]

-

Signaling Pathway:

-

Agonist (e.g., hormone) binds to G-protein coupled receptor (GPCR).

-

Activation of Phospholipase C (PLC) generates IP₃.

-

IP₃ binds to IP₃RI on the SR, causing Ca²⁺ release.

-

NO/ANP activates guanylyl cyclase, producing cGMP.

-

cGMP activates PKG.

-

PKG phosphorylates IRAG.

-

Phosphorylated IRAG inhibits IP₃RI-mediated Ca²⁺ release.

-

Figure 1. IRAG-mediated inhibition of Ca²⁺ release.

TRPC6 channels are receptor-operated cation channels that contribute to Ca²⁺ influx and membrane depolarization in smooth muscle cells.[12][13][14] PKG can directly phosphorylate TRPC6, which is thought to inhibit its activity, thereby reducing Ca²⁺ entry and promoting relaxation.[15] However, the functional coupling of cGKI and TRPC channels in vascular smooth muscle is still a subject of investigation, with some studies suggesting a more complex or indirect relationship.[16][17]

Calcium Desensitization of the Contractile Apparatus

A crucial aspect of PKG-mediated relaxation is the "desensitization" of the contractile machinery to Ca²⁺. This means that at a given intracellular Ca²⁺ concentration, the force of contraction is reduced. This is primarily achieved by increasing the activity of myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates the myosin light chain (MLC), leading to muscle relaxation.[18][19][20]

MYPT1 is the regulatory subunit of MLCP. PKG can phosphorylate MYPT1 at Ser695.[18][21] This phosphorylation is thought to preclude the inhibitory phosphorylation of MYPT1 at Thr696 by Rho-associated kinase (ROCK), thereby disinhibiting MLCP activity.[18][21][22]

The small GTPase RhoA and its downstream kinase ROCK are central to Ca²⁺ sensitization.[19][23] Activated RhoA stimulates ROCK, which in turn inhibits MLCP activity by phosphorylating MYPT1 at Thr696.[22] PKG can directly phosphorylate RhoA at Ser188, which promotes its inactivation by increasing its interaction with RhoGDI, leading to its translocation from the membrane to the cytosol.[24][25] This disruption of the RhoA/ROCK pathway is a major mechanism of PKG-induced Ca²⁺ desensitization.[4][19]

CPI-17 is a 17-kDa protein that, when phosphorylated at Thr38 by kinases such as Protein Kinase C (PKC) and ROCK, becomes a potent inhibitor of MLCP.[18][26][27] PKG activation can lead to the dephosphorylation of CPI-17, although this is thought to be an indirect effect, likely by PKG promoting the activity of a CPI-17 phosphatase.[26][28] This relieves the inhibition on MLCP, contributing to relaxation.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. mdpi.com [mdpi.com]

- 3. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. ahajournals.org [ahajournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. IRAG is essential for relaxation o ... | Article | H1 Connect [archive.connect.h1.co]

- 8. academic.oup.com [academic.oup.com]

- 9. IRAG is essential for relaxation of receptor-triggered smooth muscle contraction by cGMP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

- 11. InsP3R-associated cGMP kinase substrate (IRAG) is essential for nitric oxide-induced inhibition of calcium signaling in human colonic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Increased Vascular Smooth Muscle Contractility in TRPC6−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of endogenous TRPC6 channels in Ca2+ signal generation in A7r5 smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TRPC6 regulates phenotypic switching of vascular smooth muscle cells through plasma membrane potential-dependent coupling with PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The role of cGMP/cGKI signalling and Trpc channels in regulation of vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. journals.physiology.org [journals.physiology.org]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Phosphorylation-dependent Autoinhibition of Myosin Light Chain Phosphatase Accounts for Ca2+ Sensitization Force of Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 24. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of sustained smooth muscle contraction by PKA and PKG preferentially mediated by phosphorylation of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Actions downstream of cyclic GMP/protein kinase G can reverse protein kinase C-mediated phosphorylation of CPI-17 and Ca²⁺ sensitization in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Phosphorylation of CPI-17, an inhibitor of myosin phosphatase, by protein kinase N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Nitric oxide-induced biphasic mechanism of vascular relaxation via dephosphorylation of CPI-17 and MYPT1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of cGMP-Dependent Protein Kinase (PKG) Substrates in Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal function of cGMP-dependent protein kinase (PKG) and its substrates within the intricate landscape of neuronal signaling pathways. The activation of PKG, a key effector of the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling cascade, triggers a multitude of downstream events crucial for synaptic plasticity, memory formation, and other complex neuronal processes.[1][2] This document provides a comprehensive overview of well-characterized PKG substrates, their specific roles in neuronal function, detailed experimental protocols for their study, and visual representations of the signaling pathways involved.

The NO/cGMP/PKG Signaling Pathway: A Core Neuronal Regulator

The canonical NO/sGC/cGMP/PKG signaling pathway is a fundamental mechanism for intercellular communication in the nervous system.[1][2] It is initiated by the synthesis of the gaseous neurotransmitter nitric oxide (NO), which diffuses across cell membranes to activate soluble guanylyl cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[1][2] The primary intracellular effector of cGMP is PKG, a serine/threonine kinase that, upon activation by cGMP, phosphorylates a specific repertoire of substrate proteins, thereby altering their activity and function.[3][4] This pathway is integral to various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[5][6][7]

References

- 1. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 4. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of cGMP-dependent protein kinases for fear memory formation in the lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Cardiovascular Research: A Technical Guide to Identifying Novel PKG Substrates

For Researchers, Scientists, and Drug Development Professionals

The cGMP-dependent protein kinase (PKG) signaling pathway is a cornerstone of cardiovascular health, playing a pivotal role in regulating vascular tone, cardiac function, and platelet aggregation.[1][2][3] Dysregulation of this pathway is implicated in a range of cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.[1][4][5] Consequently, identifying novel substrates of PKG is a critical endeavor for understanding disease pathogenesis and developing targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the core methodologies for discovering and validating novel PKG substrates in a cardiovascular context, complete with detailed experimental protocols, data presentation tables, and visual workflows to empower your research.

The Landscape of PKG Substrate Identification: A Comparative Overview

A variety of techniques are available to identify novel kinase substrates, each with its own set of advantages and limitations. The choice of method often depends on the specific research question, available resources, and the desired scale of the analysis. The following table summarizes the key approaches.

| Method | Principle | Advantages | Disadvantages | Typical Throughput | Relative Cost | Time |

| Mass Spectrometry-based Phosphoproteomics | Identification and quantification of phosphorylated peptides from cell or tissue lysates.[6][7][8] | High-throughput, unbiased discovery of in vivo phosphorylation events. Provides site-specific information.[9] | Can be technically challenging and expensive. Does not directly identify the responsible kinase.[9] | Thousands of phosphosites | High | Weeks |

| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Metabolic labeling of proteins with "heavy" and "light" amino acids for quantitative comparison.[7][8][10] | High accuracy and precision for in vitro studies.[10] | Not suitable for tissue samples. Can be expensive.[7][10] | Hundreds to thousands of proteins | High | Weeks |

| iTRAQ/TMT (isobaric Tags for Relative and Absolute Quantitation) | Chemical labeling of peptides with isobaric tags for multiplexed quantitative analysis.[7] | Applicable to both cell and tissue samples. Allows for multiplexing of up to 16 samples. | Labeling occurs later in the workflow, potentially introducing variability.[10] | Hundreds to thousands of proteins | High | Weeks |

| In Vitro Kinase Assays | Incubation of purified PKG with a potential substrate and ATP to detect phosphorylation.[9][11] | Directly demonstrates that a protein can be a substrate for PKG. Relatively inexpensive and quick. | Prone to false positives as in vitro conditions may not reflect the cellular environment. Does not confirm in vivo relevance.[9][12] | Low to medium | Low to Medium | Days |

| Peptide/Protein Arrays | High-throughput screening of a library of peptides or proteins for phosphorylation by PKG.[9][13] | Allows for rapid screening of a large number of potential substrates. | Can have a high false-positive rate. Peptides may not represent the native protein conformation.[9] | Hundreds to thousands | Medium to High | Days to Weeks |

| Kinase Assay Linked with Phosphoproteomics (KALIP) | Integrates in vitro kinase assays with in vivo phosphoproteomics to identify direct, physiological substrates.[9][14][15] | High sensitivity and specificity. Reduces false positives by requiring both in vitro and in vivo evidence.[14] | Technically demanding and requires expertise in both kinase assays and mass spectrometry. | Hundreds of potential substrates | High | Weeks |

| Bioinformatics Prediction | Utilizes algorithms to predict potential phosphorylation sites based on consensus motifs and other protein features. | Rapid and inexpensive way to generate hypotheses. | Predictions require experimental validation. Can have a high false-positive rate. | Proteome-wide | Low | Hours |

Key Experimental Protocols

This section provides detailed methodologies for the principal techniques used to identify and validate novel PKG substrates.

Mass Spectrometry-based Phosphoproteomics (SILAC)

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful method for the quantitative analysis of phosphoproteomes in cultured cells.

Experimental Workflow:

Protocol:

-

Cell Culture and Labeling:

-

Culture cardiovascular cells (e.g., cardiomyocytes, vascular smooth muscle cells) in SILAC-specific media.

-

One population is grown in "light" medium containing normal arginine and lysine.

-

The other population is grown in "heavy" medium containing stable isotope-labeled arginine (e.g., 13C6-Arg) and lysine (e.g., 13C6,15N2-Lys).

-

Ensure complete incorporation of the heavy amino acids over several cell divisions.

-

Treat the "heavy" labeled cells with a PKG activator (e.g., 8-pCPT-cGMP) and the "light" cells with a vehicle control.

-

-

Cell Lysis and Protein Extraction:

-

Harvest cells and lyse in a buffer containing phosphatase and protease inhibitors.

-

Quantify protein concentration for each lysate.

-

-

Protein Digestion:

-

Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Reduce and alkylate the protein mixture.

-

Digest the proteins into peptides using trypsin.

-

-

Phosphopeptide Enrichment:

-

Enrich for phosphorylated peptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" phosphopeptides.

-

Calculate the heavy/light ratios to determine changes in phosphorylation in response to PKG activation.

-

In Vitro Kinase Assay

This is a fundamental technique to directly test if a protein of interest is a substrate for PKG.

Experimental Workflow:

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol):

-

Purified active PKG.

-

Purified putative substrate protein.

-

[γ-32P]ATP.

-

-

Include a negative control reaction without the kinase.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Detection:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film or a phosphor screen to detect the incorporation of 32P into the substrate.

-

Peptide Array Kinase Assay

This high-throughput method allows for the screening of hundreds to thousands of potential peptide substrates simultaneously.

Experimental Workflow:

Protocol:

-

Array Blocking:

-

Block the peptide microarray to prevent non-specific binding.

-

-

Kinase Reaction:

-

Incubate the array with a solution containing purified active PKG and [γ-33P]ATP in a suitable kinase buffer.

-

-

Washing:

-

Wash the array extensively to remove unbound ATP and kinase.

-

-

Detection and Analysis:

-

Expose the array to a phosphor screen.

-

Quantify the signal intensity for each peptide spot to identify potential substrates.

-

PKG Signaling Pathways in the Cardiovascular System

Understanding the broader context of PKG signaling is crucial for interpreting the functional significance of newly identified substrates. The following diagrams illustrate the central role of PKG in cardiovascular physiology.

PKG Activation and Downstream Effects in Vascular Smooth Muscle

In vascular smooth muscle cells, nitric oxide (NO) stimulates soluble guanylyl cyclase (sGC) to produce cGMP.[2] cGMP then activates PKG, which in turn activates myosin light chain phosphatase (MLCP).[3] MLCP dephosphorylates the myosin light chain, leading to smooth muscle relaxation and vasodilation.[3]

PKG Signaling in Cardiomyocytes and Cardiac Hypertrophy

In cardiomyocytes, natriuretic peptides activate particulate guanylyl cyclase (pGC) to generate cGMP, which subsequently activates PKG.[4] PKG exerts cardioprotective effects by phosphorylating proteins like titin and phospholamban to improve diastolic function and calcium handling.[4][16] Additionally, PKG inhibits pro-hypertrophic signaling pathways, such as the calcineurin-NFAT pathway, thereby attenuating the development of cardiac hypertrophy.[1]

Validating Novel PKG Substrates: A Crucial Step

The identification of a potential this compound through high-throughput screening methods is only the first step. Rigorous experimental validation is essential to confirm that the protein is a bona fide physiological substrate of PKG.

Experimental Validation Workflow:

Key Validation Steps:

-

In Vitro Confirmation: Perform an in vitro kinase assay using the purified candidate protein and active PKG. To confirm the specific phosphorylation site(s) identified by mass spectrometry, create a mutant version of the substrate where the putative phosphorylation site (serine or threonine) is changed to a non-phosphorylatable residue (e.g., alanine). The mutant protein should not be phosphorylated by PKG.

-

In Cellulo Evidence: Develop a phospho-specific antibody that recognizes the phosphorylated form of the substrate at the identified site. Use this antibody to demonstrate that the phosphorylation of the substrate increases in cells upon stimulation of PKG activity. Further confirm the site of phosphorylation by showing that the signal is lost in cells expressing the non-phosphorylatable mutant of the substrate.

-

In Vivo Relevance: Investigate the physiological relevance of the PKG-mediated phosphorylation in animal models. For example, examine the phosphorylation status of the substrate in tissues from wild-type versus PKG knockout or knock-in mice under basal and stimulated conditions. Furthermore, assess the functional consequences of altered phosphorylation in these models.

Conclusion

The identification of novel PKG substrates is a rapidly evolving field with immense potential to uncover new mechanisms of cardiovascular regulation and disease. By leveraging a combination of high-throughput screening technologies, rigorous validation strategies, and a deep understanding of PKG signaling, researchers can make significant strides in developing the next generation of cardiovascular therapeutics. This guide provides a solid foundation of the core techniques and logical frameworks necessary to embark on this exciting area of research.

References

- 1. Protein Kinase G I and Heart Failure: Shifting Focus From Vascular Unloading to Direct Myocardial Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. Mechanistic insights on novel small molecule allosteric activators of cGMP-dependent protein kinase PKG1α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic GMP and PKG Signaling in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Motif-centric phosphoproteomics to target kinase-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Assessment of Quantification Methods for Tumor Tissue Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of SILAC and mTRAQ quantification for phosphoproteomics on a quadrupole orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel method to identify protein kinase substrates: eEF2 kinase is phosphorylated and inhibited by SAPK4/p38δ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.unimore.it [iris.unimore.it]

- 13. pnas.org [pnas.org]

- 14. Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates [agris.fao.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Unraveling the Nuances of Cellular Phosphorylation: A Comparative Analysis of PKG and PKA Substrate Specificity

For Immediate Release

[City, State] – In the intricate world of cellular signaling, protein kinases A (PKA) and G (PKG) serve as critical regulators of a vast array of physiological processes. While both are serine/threonine kinases activated by cyclic nucleotides, their distinct substrate specificities dictate their unique roles in cellular function. This in-depth technical guide provides a comprehensive comparison of PKG and PKA substrates, offering valuable insights for researchers, scientists, and drug development professionals.

At the core of their functional divergence lies their subtle yet significant differences in substrate recognition. Both kinases favor substrates with a basic amino acid motif, yet their precise consensus sequences and the structural features of their catalytic domains lead to the phosphorylation of distinct sets of proteins. Understanding these differences is paramount for the development of specific kinase inhibitors and for elucidating the complex signaling networks that govern cellular behavior.

Demystifying Substrate Recognition: A Side-by-Side Comparison

While both PKA and PKG are basophilic kinases, their consensus phosphorylation motifs exhibit key distinctions. PKA classically recognizes the motif Arg-Arg-X-Ser/Thr , where X represents any amino acid.[1][2] In contrast, PKG often prefers a sequence with a greater number of basic residues, typically described as Arg/Lys(2-3)-X-Ser/Thr .[3]

This subtle difference in preference for basic residues is a critical determinant of substrate selection. Furthermore, the amino acids surrounding the phosphorylation site also play a crucial role. For instance, PKA has a noted preference for a hydrophobic residue immediately following the phosphorylated serine or threonine, a feature less stringently required by PKG.[2]

The structural underpinnings of these specificities lie within the catalytic domains of the kinases. The architecture of the substrate-binding pocket, including the identity of key amino acid residues, dictates which substrates can efficiently bind and be phosphorylated.[4][5] Studies have shown that specific residues within the kinase active site are responsible for recognizing and interacting with the basic residues of the substrate, thereby conferring specificity.[6][7]

Quantitative Insights into Substrate Phosphorylation

To provide a clearer picture of the substrate preferences of PKG and PKA, the following tables summarize quantitative data from various experimental approaches, including high-throughput screening methods like peptide arrays and quantitative phosphoproteomics.

Table 1: Comparison of Consensus Substrate Motifs

| Kinase | Consensus Motif | Key Features |

| PKA | Arg-Arg-X-Ser/Thr | - Strong preference for Arginine at P-2 and P-3 positions.[2] - Often a hydrophobic residue at P+1.[2] |

| PKG | Arg/Lys(2-3)-X-Ser/Thr | - Accommodates Lysine in addition to Arginine at basic positions. - Often requires a greater number of basic residues for optimal phosphorylation. |

Table 2: Selected Substrates of PKA and PKG

| Substrate | PKA Phosphorylation Site(s) | PKG Phosphorylation Site(s) | Overlapping/Specific |

| VASP | Ser157, Ser239, Thr278 | Ser157, Ser239, Thr278 | Overlapping |

| Glycogen Synthase | Multiple N-terminal and C-terminal sites | Less efficient phosphorylation | PKA-preferred |

| cGMP-specific phosphodiesterase 5 (PDE5) | - | Ser102 | PKG-specific |

| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Multiple sites | Ser768 | Overlapping |

| Ryanodine Receptor (RyR) | Ser2808 | Ser2808 | Overlapping |

| Hormone-Sensitive Lipase (HSL) | Ser563, Ser659, Ser660, Ser877 | Ser563 | Overlapping |

Note: This table provides a selection of well-characterized substrates and is not exhaustive. The efficiency of phosphorylation can vary depending on the specific isoform of the kinase and the cellular context.

Key Signaling Pathways: A Visual Guide

The distinct activation mechanisms and downstream signaling cascades of PKA and PKG are fundamental to their specific physiological roles.

PKA Signaling Pathway

PKA is primarily activated by cyclic AMP (cAMP), which is produced by adenylyl cyclase in response to the binding of hormones and neurotransmitters to G-protein coupled receptors (GPCRs).[1][2][8]

References

- 1. Protein kinase A - Wikipedia [en.wikipedia.org]

- 2. Protein Kinase A [vivo.colostate.edu]

- 3. mdpi.com [mdpi.com]

- 4. Structural basis and prediction of substrate specificity in protein serine/threonine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Precision substrate targeting of protein kinases. The cGMP- and cAMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to Well-Characterized Physiological PKG Substrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of well-characterized physiological substrates of cGMP-dependent protein kinase (PKG), a key mediator of the nitric oxide/cGMP signaling pathway. This document details the quantitative aspects of their phosphorylation, the experimental methodologies for their identification and characterization, and the signaling pathways in which they participate.

Introduction to PKG and its Substrates

Cyclic GMP-dependent protein kinase (PKG) is a serine/threonine kinase that plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2] It is a principal effector of the nitric oxide (NO)-cGMP signaling pathway.[1][3] The identification and characterization of PKG substrates are essential for understanding the molecular mechanisms underlying these processes and for the development of novel therapeutics targeting this pathway.

PKG primarily phosphorylates substrates containing a consensus motif, though the sequence specificity can be broad.[4] The identification of bona fide physiological substrates requires a combination of in vitro and in vivo approaches to demonstrate direct phosphorylation by PKG and a functional consequence of this modification within a cellular context.

Well-Characterized Physiological PKG Substrates

This section details five well-characterized physiological substrates of PKG: Vasodilator-Stimulated Phosphoprotein (VASP), Phospholamban (PLB), IP3 Receptor-Associated cGKI Substrate (IRAG), GATA4, and cAMP response element-binding protein (CREB).

Vasodilator-Stimulated Phosphoprotein (VASP)

VASP is a member of the Ena/VASP family of proteins that are involved in actin cytoskeleton dynamics, cell adhesion, and motility.[4][5] It is a prominent substrate of both PKA and PKG.[5][6][7]

Phosphorylation Sites and Functional Consequences:

PKG phosphorylates VASP at two primary serine residues, Ser157 and Ser239 (human VASP).[5][6] In contrast to PKA which preferentially phosphorylates Ser157, PKG preferentially phosphorylates Ser239 in vitro.[6] However, in vivo, both sites can be phosphorylated by PKG.[6] Phosphorylation of VASP by PKG leads to a decrease in its association with focal adhesions and a reduction in actin stress fibers, contributing to changes in cell morphology and motility.[4]

Quantitative Phosphorylation Data:

| Substrate | Phosphorylation Site | Kinase | Km | Vmax | In Vivo Stoichiometry |

| VASP | Ser239 | PKG | Data not available | Data not available | Data not available |

| VASP | Ser157 | PKG | Data not available | Data not available | Data not available |

Phospholamban (PLB)

Phospholamban is a 52-amino acid transmembrane protein that regulates the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) in cardiac muscle.[8][9]

Phosphorylation Sites and Functional Consequences:

PKG, along with PKA, phosphorylates phospholamban at Ser16.[8][10] This phosphorylation relieves the inhibitory effect of PLB on SERCA, leading to increased Ca2+ uptake into the sarcoplasmic reticulum and enhanced cardiac muscle relaxation.[8][11]

Quantitative Phosphorylation Data:

| Substrate | Phosphorylation Site | Kinase | Km | Vmax | In Vivo Stoichiometry |

| Phospholamban | Ser16 | PKG | Data not available | Data not available | Data not available |

While it is established that PKG phosphorylates Ser16 of phospholamban, leading to an increase in the Vmax of the Ca2+ pump, specific kinetic constants (Km, Vmax) for the PKG-mediated phosphorylation of phospholamban are not well-documented. Studies on PKA-mediated phosphorylation of this site have shown an increase in Vmax(Ca) of 33-44% and a decrease in Km(Ca) of 11-31%.[11] The stoichiometry of in vivo phosphorylation at Ser16 can be significant, with studies on PKA-mediated phosphorylation showing substantial increases upon stimulation.[8]

IP3 Receptor-Associated cGKI Substrate (IRAG)

IRAG is a transmembrane protein that interacts with the inositol 1,4,5-trisphosphate receptor (IP3R) and the type Iβ isoform of PKG (PKG-Iβ).[12][13]

Phosphorylation Sites and Functional Consequences:

PKG-Iβ phosphorylates IRAG, which in turn inhibits IP3-induced calcium release from the endoplasmic reticulum.[2][12] This mechanism contributes to the PKG-mediated reduction in intracellular calcium levels and smooth muscle relaxation.

Quantitative Phosphorylation Data:

| Substrate | Phosphorylation Site | Kinase | Km | Vmax | In Vivo Stoichiometry |

| IRAG | Specific sites not detailed | PKG-Iβ | Data not available | Data not available | Data not available |

Specific kinetic parameters and in vivo phosphorylation stoichiometry for IRAG phosphorylation by PKG-Iβ are not currently available in published literature.

GATA4

GATA4 is a zinc-finger transcription factor that plays a critical role in cardiac development and hypertrophy.

Phosphorylation Sites and Functional Consequences:

Recent studies have indicated that GATA4 is a substrate for PKG. Phosphorylation of GATA4 by PKG can modulate its transcriptional activity, although the precise phosphorylation sites and the full extent of the functional consequences are still under investigation.

Quantitative Phosphorylation Data:

| Substrate | Phosphorylation Site | Kinase | Km | Vmax | In Vivo Stoichiometry |

| GATA4 | Specific sites not detailed | PKG | Data not available | Data not available | Data not available |

The characterization of GATA4 as a PKG substrate is a relatively recent finding, and detailed quantitative data on its phosphorylation are not yet available.

cAMP Response Element-Binding Protein (CREB)

CREB is a transcription factor that regulates the expression of numerous genes involved in various cellular processes, including metabolism, proliferation, and neuronal plasticity.

Phosphorylation Sites and Functional Consequences:

While PKA is the primary kinase responsible for phosphorylating CREB at its activating site (Ser133), studies have shown that PKG can also directly phosphorylate this residue, leading to the activation of CREB-mediated gene transcription.[14][15]

Quantitative Phosphorylation Data:

| Substrate | Phosphorylation Site | Kinase | Km | Vmax | In Vivo Stoichiometry |

| CREB | Ser133 | PKG | Data not available | Data not available | Data not available |

Although it has been demonstrated that PKG can phosphorylate CREB at Ser133, leading to a 3-5 fold increase in DNA binding affinity in response to PKA phosphorylation, specific kinetic parameters for the PKG-mediated reaction are not well-defined in the literature.[15] The in vivo stoichiometry of this phosphorylation event is also not well-quantified.

Experimental Protocols for this compound Identification and Characterization

The identification and validation of PKG substrates involve a multi-faceted approach combining in vitro and in vivo techniques.

In Vitro Kinase Assay using Radiolabeled ATP

This is a direct and sensitive method to determine if a protein is a substrate for PKG.

Materials:

-

Purified active PKG enzyme

-

Purified putative substrate protein

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Cold ATP (10 mM stock)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, the putative substrate protein (e.g., 1-10 µM), and any activators (e.g., cGMP for PKG).

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and cold ATP (final concentration typically 100 µM).

-

Incubate the reaction at 30°C for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the papers with acetone and let them dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

As a negative control, perform the reaction without the kinase or with a heat-inactivated kinase.

Phosphoproteomics for this compound Identification

Mass spectrometry-based phosphoproteomics allows for the large-scale, unbiased identification of phosphorylation events in response to PKG activation.[7][16]

General Workflow:

-

Cell Culture and Treatment: Culture cells and treat with a PKG activator (e.g., 8-Br-cGMP) or an inhibitor to modulate PKG activity. A control group without treatment is essential.

-

Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Extract proteins and digest them into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[16]

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide information about their sequence and the location of the phosphate group.

-

Data Analysis: Use specialized software to identify the phosphopeptides and quantify the changes in phosphorylation levels between the treated and control samples. Substrates of PKG will show increased phosphorylation upon activator treatment and decreased phosphorylation with an inhibitor.

Peptide Array for this compound Profiling

Peptide arrays consist of a library of synthetic peptides immobilized on a solid support. They are used to determine the substrate specificity and identify potential phosphorylation sites for a kinase.

General Procedure:

-

Array Blocking: Block the peptide array to prevent non-specific binding of the kinase.

-

Kinase Reaction: Incubate the array with a solution containing purified active PKG, ATP (often including [γ-³³P]ATP or using a phospho-specific antibody for detection), and the necessary cofactors in a kinase reaction buffer.

-

Washing: Wash the array extensively to remove the kinase and unbound ATP.

-

Detection:

-

Radiolabeling: If [γ-³³P]ATP was used, expose the array to a phosphor screen and visualize the phosphorylated peptides using a phosphorimager.

-

Antibody-based detection: If non-radioactive ATP was used, incubate the array with a phospho-specific antibody followed by a fluorescently labeled secondary antibody. Image the array using a fluorescence scanner.

-

-

Data Analysis: Quantify the signal intensity for each peptide spot. Peptides with high signal intensities are considered potential substrates for PKG.

Signaling Pathways and Experimental Workflows

NO-cGMP-PKG Signaling Pathway

The canonical NO-cGMP-PKG signaling pathway is initiated by the production of nitric oxide (NO).[1][3]

Caption: The NO-cGMP-PKG signaling cascade.

Experimental Workflow for this compound Identification

A typical workflow for identifying and validating novel PKG substrates is a multi-step process.[17][18][19][20]

Caption: Workflow for this compound discovery and validation.

Logical Relationship for In Vitro Kinase Assay

The following diagram illustrates the logical steps and components of a radioactive in vitro kinase assay.[21][22][23]

Caption: Logical flow of a radioactive in vitro kinase assay.

References

- 1. NO-cGMP-PKG Pathway → Area [lifestyle.sustainability-directory.com]

- 2. cusabio.com [cusabio.com]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of VASP by phosphorylation: Consequences for cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PKA-regulated VASP phosphorylation promotes extrusion of transformed cells from the epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation states of phospholamban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phospholamban phosphorylation, mutation, and structural dynamics: a biophysical approach to understanding and treating cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-specific phosphorylation of a phospholamban peptide by cyclic nucleotide- and Ca2+/calmodulin-dependent protein kinases of cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the kinetic effects of phospholamban phosphorylation and anti-phospholamban monoclonal antibody on the calcium pump in purified cardiac sarcoplasmic reticulum membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cGMP-DEPENDENT PROTEIN KINASE ANCHORING BY IRAG REGULATES ITS NUCLEAR TRANSLOCATION AND TRANSCRIPTIONAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IRAG and novel PKG targeting in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphorylation of the cAMP response element binding protein CREB by cAMP-dependent protein kinase A and glycogen synthase kinase-3 alters DNA-binding affinity, conformation, and increases net charge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. purdue.edu [purdue.edu]

- 18. researchgate.net [researchgate.net]

- 19. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Radioactive in vitro kinase assay [bio-protocol.org]

- 22. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 23. revvity.com [revvity.com]

Downstream Effectors of the NO/cGMP/PKG Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway is a crucial intracellular cascade that governs a wide array of physiological processes. Dysregulation of this pathway is implicated in numerous pathologies, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the primary downstream effectors of this pathway: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs). For each effector, this guide details its mechanism of action, presents key quantitative data in structured tables, outlines detailed experimental protocols for its study, and provides visualizations of the relevant signaling events and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and manipulate this critical signaling network.

Introduction to the NO/cGMP/PKG Signaling Pathway

The NO/cGMP/PKG signaling cascade is a fundamental mechanism of intracellular communication. It is initiated by the production of nitric oxide (NO), a short-lived gaseous signaling molecule.[1] NO diffuses across cell membranes and activates its primary intracellular receptor, soluble guanylyl cyclase (sGC).[1] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[2][3] The intracellular concentration of cGMP is tightly regulated by its synthesis by sGC and its degradation by phosphodiesterases (PDEs).[4]

The downstream effects of cGMP are primarily mediated by three classes of effector proteins:

-

cGMP-dependent protein kinases (PKGs): Serine/threonine kinases that phosphorylate a wide range of substrate proteins, altering their activity and function.[5][6]

-

cGMP-gated cation channels (CNGs): Non-selective ion channels that open in response to cGMP binding, leading to changes in membrane potential and intracellular ion concentrations.

-

cGMP-regulated phosphodiesterases (PDEs): Enzymes that hydrolyze cyclic nucleotides, thereby regulating the amplitude and duration of cGMP signaling and facilitating crosstalk with the cAMP pathway.[4]

This guide will delve into the specifics of each of these downstream effectors, providing the necessary technical details for their comprehensive study.

References

- 1. Measurement of Cyclic AMP and Cyclic GMP in Xenopus Oocytes Stimulated with Angiotensin II and Atrial Natriuretic Factor | Springer Nature Experiments [experiments.springernature.com]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. ahajournals.org [ahajournals.org]

- 5. Phosphorylation of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

Structural Determinants of Protein Kinase G Substrate Recognition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic GMP-dependent protein kinase (PKG) is a crucial serine/threonine kinase that acts as a primary effector of the nitric oxide/cGMP signaling pathway, regulating a wide array of physiological processes. The precise and efficient phosphorylation of its substrates is paramount for the fidelity of these signaling cascades. This technical guide provides a comprehensive overview of the structural determinants governing PKG substrate recognition, delving into the molecular architecture of the kinase, the consensus phosphorylation motifs of its substrates, and the intricate interplay of structural features that ensure specificity. This document is intended to serve as a valuable resource for researchers investigating PKG-mediated signaling and for professionals involved in the development of therapeutic agents targeting this pathway.

Introduction to Protein Kinase G (PKG)

Protein Kinase G is a homodimer, with each monomer comprising a regulatory (R) domain and a catalytic (C) domain within a single polypeptide chain.[1] Mammals express two major isoforms, PKG I and PKG II, which exhibit distinct tissue distributions and substrate specificities.[2] The R-domain contains an N-terminal dimerization domain, an autoinhibitory sequence (pseudosubstrate), and two tandem cGMP-binding domains (CNB-A and CNB-B).[1] In the absence of cGMP, the pseudosubstrate region occupies the catalytic cleft, preventing substrate binding and maintaining the kinase in an inactive state.[3] The binding of cGMP to the CNB domains induces a conformational change that displaces the pseudosubstrate, thereby activating the kinase.[1]

The this compound Consensus Motif

The specificity of PKG is largely determined by the primary amino acid sequence surrounding the phosphorylatable serine or threonine residue on the substrate. The general consensus motif for PKG-catalyzed phosphorylation is characterized by the presence of basic amino acids, particularly arginine, N-terminal to the phosphorylation site.

-

PKG I: The preferred substrate motif for PKG I is generally recognized as R/K-R/K-X-S/T- , where X can be any amino acid.[4]

-

PKG II: PKG II exhibits a preference for substrates with an even greater number of basic residues N-terminal to the phosphorylation site, with a consensus motif of G/R/K-X-K/G/R-X-R/K-R/K-X-S/T .[4]

These consensus sequences highlight the critical role of electrostatic interactions between the positively charged residues of the substrate and negatively charged pockets within the catalytic domain of PKG.

Structural Basis of Substrate Recognition

The catalytic domain of PKG adopts a canonical bilobal kinase fold, with an N-terminal lobe primarily composed of β-sheets and a C-terminal lobe that is predominantly α-helical. The active site is situated in the cleft between these two lobes.

The Pseudosubstrate Autoinhibitory Domain

A key structural feature governing PKG activity and substrate access is the autoinhibitory pseudosubstrate sequence located in the N-terminal region. This sequence mimics a true substrate but lacks a phosphorylatable serine or threonine.

-

PKG Iα: RAQGIS

-

PKG Iβ: KRQAIS

-

PKG II: AKAGVS

These pseudosubstrate sequences bind to the catalytic cleft, effectively blocking it from interacting with and phosphorylating downstream targets.[5] The binding of cGMP to the regulatory domains triggers a conformational change that releases the pseudosubstrate from the active site, allowing for substrate binding and catalysis.

Key Residues in the Catalytic Domain for Substrate Interaction

Structural and mutagenesis studies have identified several key amino acid residues within the catalytic domain of PKG that are crucial for substrate recognition and binding. These residues form pockets and surfaces that interact with the consensus motif of the substrate. While a crystal structure of the PKG catalytic domain with a true substrate peptide is not yet available, studies on homologous kinases and photoaffinity labeling experiments provide significant insights. Covalent linkage of a PKG-specific substrate analogue has been localized to the glycine-rich loop (residues 356-372), which is essential for ATP binding, suggesting the substrate peptide resides in close proximity.[3]

Quantitative Analysis of this compound Phosphorylation

The efficiency of phosphorylation of different substrates by PKG can be quantified by determining the kinetic parameters Km and kcat. Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is an inverse measure of the enzyme's affinity for the substrate. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Substrate (Peptide/Protein) | PKG Isoform | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| S6K peptide (KRRRLASLR) | ROCK2 | 3.1 | 0.0231** | 0.0075 | [6] |

| R4 (RAKYKTLRQIR) | ROCK2 | 1.7 | 0.0142 | 0.0084 | [6] |

| R22 (KPARKKRYTVVGNPYWM) | ROCK2* | 1.9 | 0.0103 | 0.0054 | [6] |

| R134 (KSARKKRYTVVGNPYWM) | ROCK2* | 3.3 | 0.0149** | 0.0045 | [6] |

| IP3 Receptor Peptide (GRRESLTSFG) | PKG | 30-40 | N/A | N/A | [7] |

*Data for ROCK2, a related kinase, is included to provide context for typical kinetic parameters of similar peptide substrates. **Vmax reported in pmol/min/mg, converted to kcat assuming a molecular weight for ROCK2. N/A: Not available in the cited reference.

Key Signaling Pathways and Substrates

PKG-mediated phosphorylation regulates a multitude of cellular processes. Below are diagrams of two well-characterized signaling pathways involving PKG.

VASP Phosphorylation and Actin Dynamics

Vasodilator-stimulated phosphoprotein (VASP) is a key substrate of PKG involved in the regulation of actin cytoskeletal dynamics. Phosphorylation of VASP by PKG at Ser157 and Ser239 modulates its function.[8][9]

IP3 Receptor Phosphorylation and Calcium Signaling

The inositol 1,4,5-trisphosphate (IP3) receptor (IP3R), an intracellular calcium channel, is another important substrate of PKG. Phosphorylation of the IP3R by PKG inhibits IP3-induced calcium release from the endoplasmic reticulum, contributing to smooth muscle relaxation.[10][11]

Experimental Protocols

In Vitro PKG Kinase Assay Using Radiolabeled ATP

This protocol describes a method to measure the activity of purified PKG on a peptide or protein substrate using [γ-32P]ATP.

Materials:

-

Purified recombinant PKG I or PKG II

-

Substrate peptide or protein

-

Kinase Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

-

cGMP stock solution (1 mM in water)

-

[γ-32P]ATP (10 mCi/ml)

-

Cold ATP stock solution (10 mM)

-

Stopping solution (75 mM H3PO4)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine:

-

5 µL of 5x Kinase Assay Buffer

-

2.5 µL of 10x substrate solution (final concentration will vary depending on the Km)

-

0.5 µL of 1 mM cGMP (final concentration 20 µM for activation)

-

x µL of purified PKG enzyme (amount to be optimized)

-

ddH2O to a volume of 20 µL.

-

-

Prepare the ATP mix by combining cold ATP and [γ-32P]ATP to achieve the desired specific activity and a final concentration of 100 µM.

-

Initiate the reaction by adding 5 µL of the ATP mix to the reaction tube.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid.

-

Perform a final wash with acetone and let the papers air dry.

-

Place the dried papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the kinase activity based on the specific activity of the ATP and the amount of incorporated 32P.

Peptide Array for Profiling this compound Specificity

This protocol outlines a general method for using a peptide array to identify the consensus phosphorylation motif for PKG.

Materials:

-

Cellulose membrane with synthesized peptide library

-

Purified recombinant PKG I or PKG II

-

Kinase Buffer (as described above)

-

cGMP stock solution (1 mM)

-

[γ-32P]ATP

-

Blocking Buffer (e.g., Kinase Buffer with 1% BSA)

-

Washing Buffer (e.g., 1 M NaCl, 0.5% phosphoric acid)

-

Phosphorimager screen and scanner

Procedure:

-

Pre-wet the peptide array membrane in ethanol and then equilibrate in Kinase Buffer.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.

-

Prepare the phosphorylation reaction mix containing Kinase Buffer, 20 µM cGMP, purified PKG, and [γ-32P]ATP.

-

Incubate the membrane with the phosphorylation reaction mix for 1-2 hours at 30°C with gentle agitation.

-

Stop the reaction by removing the reaction mix and washing the membrane extensively with Washing Buffer to remove unincorporated [γ-32P]ATP.

-

Perform several washes with water to remove salts.

-

Air-dry the membrane and expose it to a phosphorimager screen.

-

Scan the screen and quantify the signal intensity of each peptide spot.

-

Analyze the data to determine the amino acid preferences at each position relative to the phosphorylated residue, thereby defining the consensus motif.

Conclusion

The substrate specificity of Protein Kinase G is a multifactorial process governed by the primary sequence of the substrate, the three-dimensional structure of the kinase's active site, and the dynamic conformational changes induced by cGMP binding. A thorough understanding of these structural determinants is essential for elucidating the complex roles of PKG in cellular signaling and for the rational design of novel therapeutics that target this important enzyme. This guide provides a foundational overview of the key principles of this compound recognition and offers detailed experimental approaches for further investigation in this field.

References

- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Phosphorylation of peptide substrates for the catalytic subunit of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of Action of cGMP-dependent Protein Kinase-specific Inhibitors Probed by Photoaffinity Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rational-scanning-mutagenesis-of-a-protein-kinase-identifies-functional-regions-involved-in-catalysis-and-substrate-interactions - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Peptide Substrates for Rho-Associated Kinase 2 (Rho-Kinase 2/ROCK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Regulation of VASP by phosphorylation: Consequences for cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of inositol 1,4,5-trisphosphate-induced Ca2+ release by reversible phosphorylation and dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective phosphorylation of the IP3R-I in vivo by cGMP-dependent protein kinase in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Specificity of Protein Kinase G Signaling: A Technical Guide to Substrate Diversity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse landscape of Protein Kinase G (PKG) substrates across various cell types. As a key mediator of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, PKG plays a crucial role in a multitude of physiological processes, from smooth muscle relaxation and platelet inhibition to neuronal plasticity. Understanding the cell-type-specific substrates of PKG is paramount for elucidating its precise biological functions and for the development of targeted therapeutics. This document provides a comprehensive overview of known PKG substrates, detailed experimental protocols for their identification and validation, and visual representations of the key signaling pathways involved.

Data Presentation: A Comparative Overview of PKG Substrates

The identification of PKG substrates has been significantly advanced by mass spectrometry-based phosphoproteomics. These studies have revealed a wide array of proteins that are phosphorylated in response to PKG activation. The following tables summarize key PKG substrates identified in different cell types. While a direct quantitative comparison across different studies and cell types is challenging due to variations in experimental conditions, this compilation provides a valuable overview of the diverse functional roles of PKG.

Table 1: Key PKG Substrates in Smooth Muscle Cells

| Substrate | Phosphorylation Site(s) | Functional Consequence of Phosphorylation |

| Phospholamban (PLN) | Ser16 | Disinhibition of SERCA, leading to increased Ca2+ uptake into the sarcoplasmic reticulum and relaxation. |

| Inositol 1,4,5-trisphosphate receptor-associated PKG substrate (IRAG) | Ser696 | Inhibition of IP3 receptor-mediated Ca2+ release from the sarcoplasmic reticulum, promoting relaxation. |

| Myosin phosphatase targeting subunit 1 (MYPT1) | Ser695, Ser852 | Increased myosin light chain phosphatase activity, leading to dephosphorylation of myosin light chains and relaxation. |

| RhoA | Ser188 | Inhibition of RhoA activity, leading to decreased Rho kinase (ROCK) activity and reduced Ca2+ sensitization of the contractile apparatus. |

| Telokin | Ser13 | Contributes to myosin light chain phosphatase activation and smooth muscle relaxation. |

Table 2: Key PKG Substrates in Platelets

| Substrate | Phosphorylation Site(s) | Functional Consequence of Phosphorylation |

| Vasodilator-stimulated phosphoprotein (VASP) | Ser239, Ser157 | Inhibition of platelet aggregation and adhesion by regulating actin dynamics. |

| Guanine nucleotide-binding protein subunit alpha-13 (Gα13) | Not specified | Inhibition of Gα13-mediated signaling, contributing to the anti-aggregatory effects of PKG. |

| Ras-related C3 botulinum toxin substrate 1 (Rac1) | Not specified | Regulation of cytoskeletal rearrangements and inhibition of platelet activation. |

| Calcium- and integrin-binding protein 1 (CIB1) | Not specified | Modulation of integrin αIIbβ3 activation, a key step in platelet aggregation. |

Table 3: Key PKG Substrates in Neuronal Cells

| Substrate | Phosphorylation Site(s) | Functional Consequence of Phosphorylation |

| Dopamine- and cAMP-regulated neuronal phosphoprotein (DARPP-32) | Thr34 | Conversion of DARPP-32 into a potent inhibitor of protein phosphatase 1 (PP1), modulating synaptic plasticity. |

| Glutamate receptor 1 (GluR1) | Ser845 | Potentiation of AMPA receptor function, contributing to long-term potentiation (LTP). |

| Cofilin | Ser3 | Inhibition of cofilin's actin-depolymerizing activity, influencing synaptic structure and plasticity. |

| Synapsin I | Ser9 | Regulation of neurotransmitter release. |

Experimental Protocols: Methodologies for this compound Identification and Validation

The identification and validation of novel PKG substrates require a combination of sophisticated techniques. The following protocols provide a detailed overview of the key experimental workflows.

In Vitro Kinase Assay for this compound Identification

This protocol describes a method to determine if a purified protein is a direct substrate of PKG.

Materials:

-

Recombinant active PKG (e.g., PKG Iα or PKG Iβ)

-

Purified candidate substrate protein

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

[γ-32P]ATP or non-radioactive ATP

-

cGMP (for PKG activation)

-

SDS-PAGE gels and reagents

-

Phosphorimager or antibodies specific for phosphorylated consensus motifs

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture by combining the kinase buffer, recombinant PKG, and the candidate substrate protein.

-

Activation: Add cGMP to the reaction mixture to activate PKG. A typical final concentration is 1-10 µM.

-

Initiation: Start the phosphorylation reaction by adding [γ-32P]ATP (for radiometric detection) or non-radioactive ATP (for immunoblotting) to a final concentration of 100-200 µM.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The optimal time should be determined empirically.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the sample at 95°C for 5 minutes.

-

Analysis:

-

Radiometric Detection: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to detect the incorporation of 32P into the substrate.

-

Immunoblotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. Probe the membrane with an antibody that recognizes the phosphorylated PKG consensus site (e.g., anti-phospho-(Ser/Thr) Arg-X-X-Ser/Thr).

-

Phosphoproteomic Workflow for Global this compound Discovery

This protocol outlines a mass spectrometry-based approach to identify PKG substrates on a proteome-wide scale in a cellular context.

Materials:

-

Cell culture reagents

-

PKG activator (e.g., 8-pCPT-cGMP) or inhibitor (e.g., Rp-8-pCPT-cGMPS)

-

Lysis buffer (containing phosphatase and protease inhibitors)

-

Trypsin

-

Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Treat cultured cells with a PKG activator or a vehicle control for a specified time.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Phosphopeptide Enrichment: Enrich the phosphopeptides from the total peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Data Analysis:

-

Identify the phosphopeptides and their corresponding proteins using database search algorithms (e.g., Mascot, Sequest).

-

Quantify the relative abundance of each phosphopeptide between the treated and control samples.

-

Identify phosphopeptides that show a significant increase in abundance upon PKG activation as potential PKG substrates.

-

Use bioinformatics tools to identify consensus phosphorylation motifs among the regulated phosphopeptides.

-